Z-O-Acetyl-L-serine
Overview
Description
Synthesis Analysis
Z-O-acetyl-L-serine is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this ester into cysteine, releasing acetate . A mutant DcsE enzyme was found to acetylate L-homoserine but scarcely acetylate L-serine .Molecular Structure Analysis
The molecular formula of Z-O-acetyl-L-serine is C5H9NO4 . Its structure includes an aliphatic acyclic compound, an amine, an amino acid, a carbonyl group, a carboxylic acid, and a carboxylic acid ester .Chemical Reactions Analysis
In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of O-acetyl-L-serine (OAS) with sulfide produces cysteine . The flux from O-acetyl-L-serine entering into L-cysteine increased 6.2-fold in the L-methionine producer compared to the wild-type strain .Physical And Chemical Properties Analysis
Z-O-acetyl-L-serine has a melting point of 73 - 78°C . It should be stored at temperatures between 0 - 8°C .Scientific Research Applications
Cysteine Biosynthesis and Metabolic Engineering
Z-O-Acetyl-L-serine serves as a precursor in the biosynthesis of L-cysteine, a sulfur-containing amino acid. L-cysteine plays essential roles in protein folding, cellular metabolism, and enzyme catalysis. Traditionally, industrial production of L-cysteine involved chemical hydrolysis of proteins, but this method has environmental drawbacks due to acid consumption and wastewater issues . Researchers have explored biotechnological approaches, including enzymatic biotransformation and fermentation, to synthesize L-cysteine more efficiently. Metabolic engineering strategies can enhance the production of biosynthetic L-cysteine in microbial hosts like Escherichia coli and Corynebacterium glutamicum .
Substrate for O-Acetyl-L-Serine (Thiol)lyase Assays
In biochemical studies, Z-O-Acetyl-L-serine serves as a substrate for identifying, differentiating, and characterizing O-acetyl-L-serine (thiol)lyases (OASTL). These enzymes are involved in cysteine biosynthesis pathways. Researchers use Z-O-Acetyl-L-serine to study the activity and specificity of OASTL enzymes .
Neurological Implications and Therapeutic Potential
L-serine, of which Z-O-Acetyl-L-serine is a derivative, has garnered attention for its neurological implications. Deficiencies in L-serine and its downstream products are linked to severe neurological deficits. Researchers are investigating L-serine as a protective agent in various neurological diseases and neurodegenerative disorders. Understanding its mechanistic production and impact on glial and neuronal cells is crucial for potential therapeutic applications .
High-Yield Fermentation Strategies
Efficient L-serine production requires overcoming the L-serine degradation pathway and low L-serine tolerance in Escherichia coli. Novel strategies, such as introducing synthetic protein scaffolds between relevant enzymes, aim to enhance L-serine yields during fermentation processes .
Redox Activity and Metal Binding
L-serine derivatives like Z-O-Acetyl-L-serine exhibit redox activity and play roles in metal binding. These properties have implications in various industrial applications, including food production, cosmetics, and pharmaceuticals .
Fe/S Cluster Synthesis and Coenzyme A Production
L-cysteine, derived from Z-O-Acetyl-L-serine, is essential for the synthesis of Fe/S clusters, coenzyme A, and other vital compounds. Understanding these pathways can lead to applications in biotechnology and metabolic engineering .
Safety And Hazards
Future Directions
The future development of more efficient L-cysteine biosynthetic pathways, which involve Z-O-acetyl-L-serine, is a topic of interest . The direct fermentation to produce L-serine from cheap carbon sources such as glycerol is greatly desired . The combination of enhancing biosynthetic activity, weakening the degradation pathway, and exploiting the export system seems to be effective .
properties
IUPAC Name |
(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-O-Acetyl-L-serine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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